molecular formula C15H9N3O4 B8041512 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile CAS No. 1089332-92-2

2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile

Cat. No.: B8041512
CAS No.: 1089332-92-2
M. Wt: 295.25 g/mol
InChI Key: DOOUTLAQDHATFC-UHFFFAOYSA-N
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Description

2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile: is an organic compound characterized by its complex structure, which includes a cyanomethoxy group, a phenoxy group, and a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction where a phenol reacts with a suitable halide.

    Cyanomethoxy Group Introduction: The cyanomethoxy group can be added through a reaction involving a cyanomethylating agent such as cyanomethyl ether.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Oxidized forms of the cyanomethoxy group, potentially leading to carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry: In organic synthesis, 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine: This compound may be explored for its potential biological activities. The presence of the nitro and cyanomethoxy groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with enzymes or receptors in the body, potentially inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the cyanomethoxy group might participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

    2-[3-(Methoxy)phenoxy]-5-nitrobenzonitrile: Lacks the cyanomethoxy group, which could affect its reactivity and applications.

    2-[3-(Cyanomethoxy)phenoxy]-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position, potentially altering its chemical behavior and biological activity.

Uniqueness: 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. The combination of a nitro group, a cyanomethoxy group, and a phenoxy group in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique features

Properties

IUPAC Name

2-[3-(cyanomethoxy)phenoxy]-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c16-6-7-21-13-2-1-3-14(9-13)22-15-5-4-12(18(19)20)8-11(15)10-17/h1-5,8-9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOUTLAQDHATFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241862
Record name 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089332-92-2
Record name 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089332-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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